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molecular formula C11H12N4O2 B8446145 5-Amino-4-ethoxycarbonyl-1-(2-pyridyl)imidazole

5-Amino-4-ethoxycarbonyl-1-(2-pyridyl)imidazole

Cat. No. B8446145
M. Wt: 232.24 g/mol
InChI Key: XBQCETMXHNQKLM-UHFFFAOYSA-N
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Patent
US04830660

Procedure details

In 230 ml of acetonitrile, 8.5 g of ethyl α-aminocyanoacetate, 10.8 g of ethyl orthoformate and 6.2 g of 2-aminopyridine were heated under reflux for 1.5 hours. After completion of the reaction, the solvent was distilled off under reduced pressure and crystals precipitated were filtered off and washed with benzene to give 11.0 g of the desired compound. m.p.: 129° to 131° C.
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
ethyl orthoformate
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:8]#[N:9])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[CH:10]([O-])([O-])OCC.[NH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][N:18]=1>C(#N)C>[NH2:9][C:8]1[N:16]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][N:18]=2)[CH:10]=[N:1][C:2]=1[C:3]([O:5][CH2:6][CH3:7])=[O:4]

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
NC(C(=O)OCC)C#N
Name
ethyl orthoformate
Quantity
10.8 g
Type
reactant
Smiles
C(OCC)([O-])[O-]
Name
Quantity
6.2 g
Type
reactant
Smiles
NC1=NC=CC=C1
Name
Quantity
230 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure and crystals
CUSTOM
Type
CUSTOM
Details
precipitated
FILTRATION
Type
FILTRATION
Details
were filtered off
WASH
Type
WASH
Details
washed with benzene

Outcomes

Product
Name
Type
product
Smiles
NC1=C(N=CN1C1=NC=CC=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: CALCULATEDPERCENTYIELD 71.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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